molecular formula C22H21F3N4O3S B2896945 N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide CAS No. 904831-67-0

N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2896945
CAS RN: 904831-67-0
M. Wt: 478.49
InChI Key: HCFSOWSLTLUOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide” is a complex organic compound. It is related to a class of compounds that have been studied for their anti-tubercular activity .

Scientific Research Applications

Antioxidant and Enzyme Inhibitory Activities

Benzenesulfonamides incorporating triazine motifs and piperidine units have been investigated for their antioxidant properties and inhibitory effects on acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase enzymes. These enzymes are associated with neurodegenerative diseases like Alzheimer's and Parkinson's, as well as pigmentation disorders. Compounds in this class showed moderate antioxidant activity and significant inhibitory potency against AChE and BChE, suggesting potential for therapeutic applications in managing related diseases (Lolak et al., 2020).

Phospholipase A2 Inhibition

Substituted benzenesulfonamides have been evaluated as potent inhibitors of membrane-bound phospholipase A2, an enzyme implicated in inflammatory processes and cardiovascular diseases. N-(phenylalkyl)piperidine derivatives of this class demonstrated significant inhibitory effects, highlighting their potential as therapeutic agents for inflammatory conditions and myocardial infarction (Oinuma et al., 1991).

Antimicrobial Activity

Research on sulfonamides bearing piperidine nuclei has revealed their effectiveness against a variety of bacterial strains, indicating potential applications in developing new antimicrobial agents. These studies underline the broad-spectrum antibacterial properties of piperidine-incorporating sulfonamides, which could be instrumental in addressing antibiotic resistance (Desai et al., 2016).

Carbonic Anhydrase Inhibition

A series of benzenesulfonamides incorporating aroylhydrazone, piperidinyl, and sulfone moieties have been investigated for their inhibitory action on human carbonic anhydrase isozymes. These compounds exhibit low nanomolar activity against certain isozymes, suggesting potential for therapeutic use in managing conditions like glaucoma, epilepsy, and certain cancers (Alafeefy et al., 2015).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a complex molecule and its interaction with biological systems is likely multifaceted

Mode of Action

It is known that pyridazine derivatives, which this compound is a part of, have been shown to exhibit a wide range of pharmacological activities . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

Pyridazine derivatives have been shown to interact with a variety of biological targets and physiological effects . The downstream effects of these interactions are complex and require further investigation.

Pharmacokinetics

The impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Pyridazine derivatives have been shown to possess a wide range of anticipated biological properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets. Specific information on how environmental factors influence the action of this compound is currently unavailable .

properties

IUPAC Name

N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3S/c23-22(24,25)32-18-7-9-19(10-8-18)33(30,31)28-17-6-4-5-16(15-17)20-11-12-21(27-26-20)29-13-2-1-3-14-29/h4-12,15,28H,1-3,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFSOWSLTLUOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.